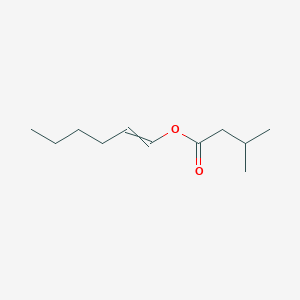

hex-1-enyl 3-methylbutanoate

Description

Hex-1-enyl 3-methylbutanoate (C₁₁H₂₀O₂) is an ester derived from 3-methylbutanoic acid (isovaleric acid) and hex-1-enol. Esters with unsaturated alkenyl groups, such as hex-1-enyl, are frequently used in flavor and fragrance industries due to their volatile and aromatic properties. The terminal double bond in the hex-1-enyl moiety may enhance reactivity in chemical transformations compared to internal alkenes .

Properties

CAS No. |

84818-97-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

hex-1-enyl 3-methylbutanoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3 |

InChI Key |

VDCZNJPCWOXBSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=COC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-enyl 3-methylbutanoate can be synthesized through the esterification reaction between hex-1-enol and 3-methylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

Hex-1-enyl 3-methylbutanoate undergoes various chemical reactions, including:

Reduction: Reduction of the ester can produce the corresponding alcohols.

Oxidation: Though less common, oxidation can lead to the formation of carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Hydrolysis: Hex-1-enol and 3-methylbutanoic acid.

Reduction: Hex-1-enol and 3-methylbutanol.

Oxidation: Hex-1-enoic acid and 3-methylbutanoic acid.

Scientific Research Applications

Hex-1-enyl 3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hex-1-enyl 3-methylbutanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can act as a signaling molecule, attracting insects to plants . The ester bond in this compound is susceptible to hydrolysis, which can release the active alcohol and acid components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

Hex-1-enyl 3-methylbutanoate differs from its positional isomers in the location of the double bond:

- Hex-2-enyl 3-methylbutanoate (CAS 68698-59-9): The double bond at position 2 alters steric and electronic properties. (E)-hex-2-en-1-yl 3-methylbutanoate is documented as a flavoring agent with a green, fruity odor .

- Hex-3-enyl 3-methylbutanoate (CAS 10032-11-8): The (E)-isomer (leaf alcohol ester) is renowned for its fresh, grassy aroma, widely used in perfumery .

Stereoisomers

Stereochemistry significantly impacts odor profiles and stability:

- (Z)-3-Hexenyl 3-methylbutanoate (CAS 35154-45-1): The cis configuration enhances volatility and imparts a sharper green note compared to the trans isomer .

- (E)-3-Hexenyl 3-methylbutanoate: Exhibits a milder, more herbal character .

Esters with Modified Acid Moieties

- Its lower molecular weight (142.2 g/mol) reduces boiling point compared to 3-methylbutanoate derivatives .

Data Tables

Table 1: Structural and Physical Properties of Selected Esters

Research Findings

- Stereochemical Impact: The (Z)-isomer of 3-hexenyl 3-methylbutanoate is more volatile and perceptually intense than the (E)-isomer, making it preferable in high-impact fragrances .

- Reactivity : Terminal alkenes (e.g., hex-1-enyl) are more reactive in Diels-Alder and oxidation reactions than internal alkenes, offering versatility in synthetic applications .

- Applications: Flavors/Fragrances: Hex-3-enyl esters dominate in "green" flavor formulations (e.g., candies, beverages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.